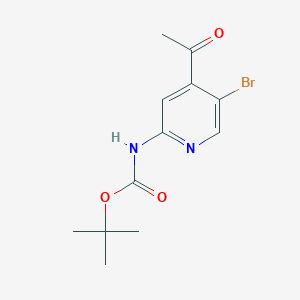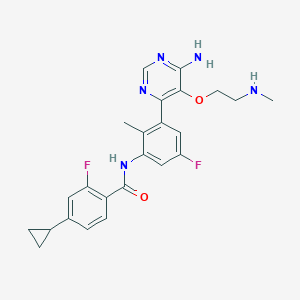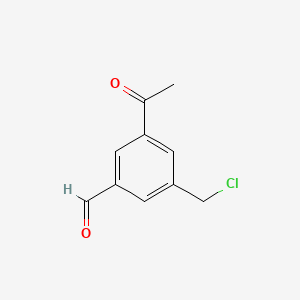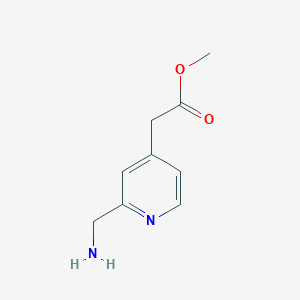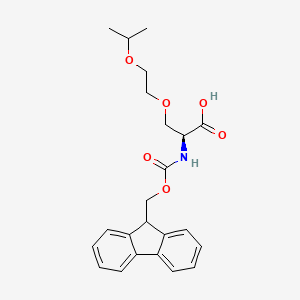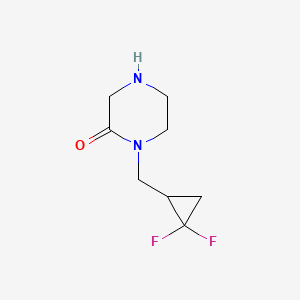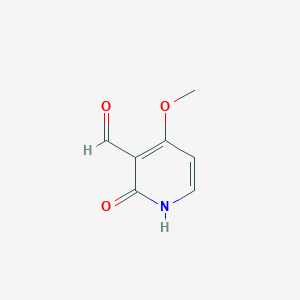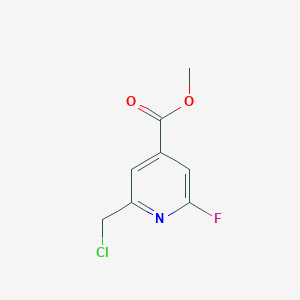
Methyl 2-(chloromethyl)-6-fluoroisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(chloromethyl)-6-fluoroisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the isonicotinic acid methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-6-fluoroisonicotinate typically involves the chloromethylation of methyl 6-fluoroisonicotinate. One common method includes the reaction of methyl 6-fluoroisonicotinate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(chloromethyl)-6-fluoroisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced forms.
科学的研究の応用
Methyl 2-(chloromethyl)-6-fluoroisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-(chloromethyl)-6-fluoroisonicotinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the chloromethyl group can facilitate covalent bonding with nucleophilic residues in proteins .
類似化合物との比較
Similar Compounds
Methyl 2-(chloromethyl)-isonicotinate: Similar structure but lacks the fluorine atom.
Methyl 6-fluoroisonicotinate: Similar structure but lacks the chloromethyl group.
Methyl 2-(bromomethyl)-6-fluoroisonicotinate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
Methyl 2-(chloromethyl)-6-fluoroisonicotinate is unique due to the presence of both the chloromethyl and fluorine substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization.
特性
分子式 |
C8H7ClFNO2 |
|---|---|
分子量 |
203.60 g/mol |
IUPAC名 |
methyl 2-(chloromethyl)-6-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-6(4-9)11-7(10)3-5/h2-3H,4H2,1H3 |
InChIキー |
AIFDIVFBHMUSCH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=C1)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


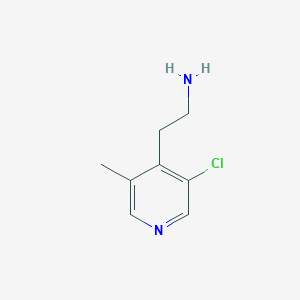
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14853572.png)
![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14853576.png)
![Tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate](/img/structure/B14853584.png)
